Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate
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Overview
Description
Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a chemical compound with the molecular formula C12H10N2O4S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Scientific Research Applications
Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Nucleophilic Addition: The thiazole ring can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Nucleophilic Addition: Electrophiles such as alkyl halides.
Major Products Formed:
Reduction: 4-(3-aminophenyl)thiazole-2-carboxylate.
Hydrolysis: 4-(3-nitrophenyl)thiazole-2-carboxylic acid.
Nucleophilic Addition: Various substituted thiazole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate
- Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
- Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate
Comparison: this compound is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable candidate for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHIBZDQVVYKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205783 |
Source
|
Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-05-6 |
Source
|
Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53101-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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